molecular formula C10H18N4O2S B11793654 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine

Cat. No.: B11793654
M. Wt: 258.34 g/mol
InChI Key: GTBVPVLXGUVCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is a compound that features a piperazine ring substituted with a sulfonyl-ethyl group, which is further attached to a 1-methyl-1H-pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine typically involves the following steps:

    Formation of the Pyrazole Moiety: The 1-methyl-1H-pyrazole can be synthesized through the cyclization of appropriate hydrazines with 1,3-dicarbonyl compounds.

    Sulfonylation: The pyrazole is then sulfonylated using sulfonyl chlorides under basic conditions to introduce the sulfonyl group.

    Attachment to Piperazine: The sulfonylated pyrazole is reacted with piperazine in the presence of a suitable base to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperazine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)morpholine
  • 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperidine

Comparison:

  • 1-(2-((1-Methyl-1H-pyrazol-4-yl)sulfonyl)ethyl)piperazine is unique due to the presence of the piperazine ring, which can enhance its solubility and bioavailability compared to similar compounds with different ring structures.
  • The sulfonyl group in this compound provides a site for further functionalization, making it a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C10H18N4O2S

Molecular Weight

258.34 g/mol

IUPAC Name

1-[2-(1-methylpyrazol-4-yl)sulfonylethyl]piperazine

InChI

InChI=1S/C10H18N4O2S/c1-13-9-10(8-12-13)17(15,16)7-6-14-4-2-11-3-5-14/h8-9,11H,2-7H2,1H3

InChI Key

GTBVPVLXGUVCNV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)CCN2CCNCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.